3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Overview
Description
The compound “3-Bromo-4-methoxybenzaldehyde” is formed by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide, as a brominating reagent . It may be used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of “3-Bromo-4-methoxybenzaldehyde” involves the solvent-free bromination of 4-methoxybenzaldehyde . It has been used in the asymmetric synthesis of a novel β-hydroxy-α-amino acid derivative, via Mukaiyama aldol reaction .Molecular Structure Analysis
The molecular structure of a related compound, “3-Bromo-4-methoxyphenyl methanol”, has a molecular formula of C9H9BrO3 .Chemical Reactions Analysis
“3-Bromo-4-methoxybenzaldehyde” has been used in the synthesis of 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole and the preparation of 5-[(Z)-2-(3-bromo-4-methoxyphenyl)vinyl]-1,2-3-trimethoxybenzene .Physical And Chemical Properties Analysis
A related compound, “(3-Bromo-4-methoxyphenyl)(phenyl)methanone”, has a density of 1.4±0.1 g/cm3, a boiling point of 396.8±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Chemical Properties and Structure
The title compound 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is related to a class of compounds that typically feature a central oxadiazole ring, which is essentially planar. This ring often forms various dihedral angles with terminal bromo-substituted and methoxy-substituted benzene rings. An example of such a compound is 2,3-Dibromo-3-(4-bromophenyl)-1-[3-(4-methoxyphenyl)sydnon-4-yl]propan-1-one, studied by Fun et al. (2011) (Fun, Hemamalini, Nithinchandra, & Kalluraya, 2011).
Synthesis and Evaluation
The synthesis processes of compounds similar to 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one have been explored in various studies. For example, a smooth one-step synthesis of related compounds and their anticonvulsant activity was described by Vijaya Raj and Narayana (2006) (Vijaya Raj & Narayana, 2006).
Biological and Pharmacological Activities
Antimicrobial Activities : Ustabaş et al. (2020) researched a compound with a similar structure, finding it to have significant antimicrobial activities against different bacterial species and high antileishmanial activity (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).
Anti-Inflammatory Properties : Labanauskas et al. (2004) synthesized derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, showing anti-inflammatory activity. These derivatives are structurally related to 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).
Anticancer Activity : Yakantham, Sreenivasulu, and Raju (2019) designed and synthesized derivatives with anticancer activity against various human cancer cell lines. These derivatives belong to the same chemical class as 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (Yakantham, Sreenivasulu, & Raju, 2019).
Tubulin Inhibitor Properties : Compounds similar to 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one have been identified as potent tubulin inhibitors, as studied by Gakh et al. (2013). These compounds demonstrate significant binding to tubulin and cytostatic properties (Gakh, Sosnov, Krasavin, Nguyen, & Hamel, 2013).
Corrosion Inhibition : Bouklah et al. (2006) investigated 4-MOX, a compound structurally similar to 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one, for its potential as a corrosion inhibitor for mild steel in sulfuric acid media. Their study revealed high efficiency in corrosion inhibition (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Safety And Hazards
properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-4H-1,2,4-oxadiazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-14-7-3-2-5(4-6(7)10)8-11-9(13)15-12-8/h2-4H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOOXLPDIVNENI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | |
CAS RN |
1183996-38-4 | |
Record name | 3-(3-bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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